

Chemical and physical properties of L-Anserine nitrate.

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Compound of Interest

Compound Name: *L-Anserine nitrate*

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L-Anserine Nitrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Anserine nitrate, the nitrate salt of the naturally occurring dipeptide L-Anserine (β -alanyl-3-methyl-L-histidine), is a compound of significant interest in biomedical research. Possessing potent antioxidant, anti-glycation, and neuroprotective properties, it presents a compelling candidate for further investigation in the context of age-related and neurodegenerative diseases. This technical guide provides an in-depth overview of the chemical and physical properties of **L-Anserine nitrate**, detailed experimental protocols for its synthesis and analysis of its biological activities, and visualizations of its proposed signaling pathways.

Chemical and Physical Properties

L-Anserine nitrate is a white to off-white, crystalline solid.^{[1][2]} Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Properties of **L-Anserine Nitrate**

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₇ N ₅ O ₆	[3]
Molecular Weight	303.27 g/mol	[3][4]
IUPAC Name	(2S)-2-(3-aminopropanoylamino)-3-(3-methyl-1H-imidazol-4-yl)propanoic acid; nitric acid	N/A
CAS Number	10030-52-1	[5][6]
SMILES	CN1C=NC=C1C--INVALID-LINK--NC(=O)CCN.--INVALID-LINK--(O)[O-]	[6]
Purity	Typically ≥98%	[6]

Table 2: Physical Properties of **L-Anserine Nitrate**

Property	Value	Source
Appearance	White to off-white powder	[1][2]
Melting Point	226-228 °C	[2]
Boiling Point	Not available	
Density	1.38 g/cm ³ (for L-Anserine)	[7]
Solubility	Water (59 mg/mL), DMSO (3.03 mg/mL)	[3]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 1 year	[3]

Synthesis and Purification

While L-Anserine is naturally found in vertebrate skeletal muscle and brain, chemical synthesis provides a reliable source for research purposes. The following is a generalized protocol based

on reported synthetic routes.

Experimental Protocol: Chemical Synthesis of L-Anserine

This protocol outlines a potential synthetic route starting from L-histidine.

Materials:

- L-histidine methyl ester dihydrochloride
- Protecting group reagents (e.g., Boc anhydride)
- Methylating agent (e.g., methyl iodide)
- β -Alanine derivative (e.g., N-Boc- β -alanine)
- Coupling agents (e.g., DCC, HOBt)
- Deprotection reagents (e.g., trifluoroacetic acid)
- Solvents (e.g., DMF, DCM, methanol)
- Base (e.g., triethylamine)

Procedure:

- Protection of L-histidine methyl ester: The amino group of L-histidine methyl ester dihydrochloride is protected, for example, with a Boc group using Boc anhydride in the presence of a base.
- Methylation of the imidazole ring: The protected L-histidine derivative is methylated on the imidazole ring using a suitable methylating agent.
- Deprotection of the amino group: The protecting group on the α -amino group is selectively removed.

- **Peptide coupling:** The methylated L-histidine derivative is coupled with a protected β -alanine derivative (e.g., N-Boc- β -alanine) using standard peptide coupling reagents.
- **Final deprotection:** All remaining protecting groups are removed to yield L-Anserine.
- **Salt formation:** The purified L-Anserine is treated with nitric acid to form **L-Anserine nitrate**.

Experimental Protocol: Purification of L-Anserine Nitrate

Materials:

- Crude **L-Anserine nitrate**
- Deionized water
- Ethanol

Procedure:

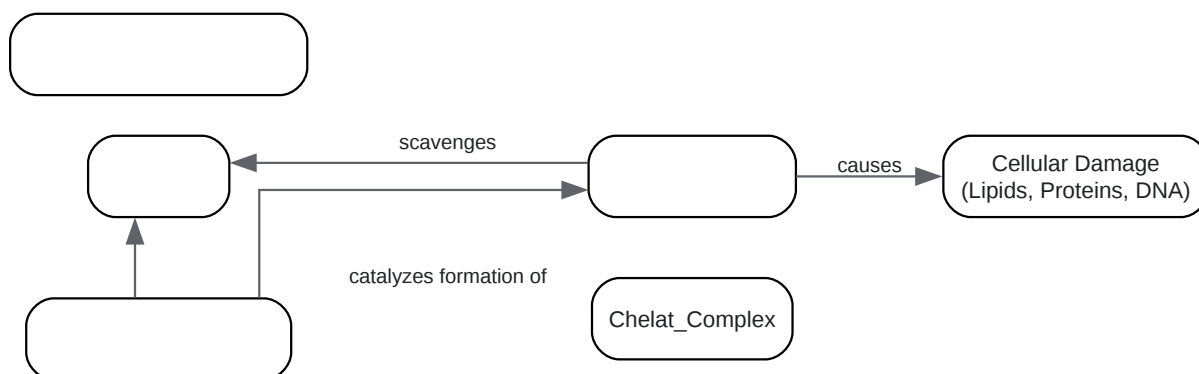
- **Dissolution:** The crude **L-Anserine nitrate** is dissolved in a minimal amount of hot deionized water.
- **Crystallization:** The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
- **Filtration:** The crystalline product is collected by vacuum filtration.
- **Washing:** The crystals are washed with a small amount of cold ethanol.
- **Drying:** The purified **L-Anserine nitrate** is dried under vacuum.

Biological Activities and Signaling Pathways

L-Anserine nitrate exhibits several key biological activities, primarily attributed to the L-Anserine moiety.

Antioxidant Activity

L-Anserine is a potent antioxidant that acts through multiple mechanisms. It can directly scavenge reactive oxygen species (ROS) and chelate pro-oxidant metal ions, thereby preventing oxidative damage to cellular components.

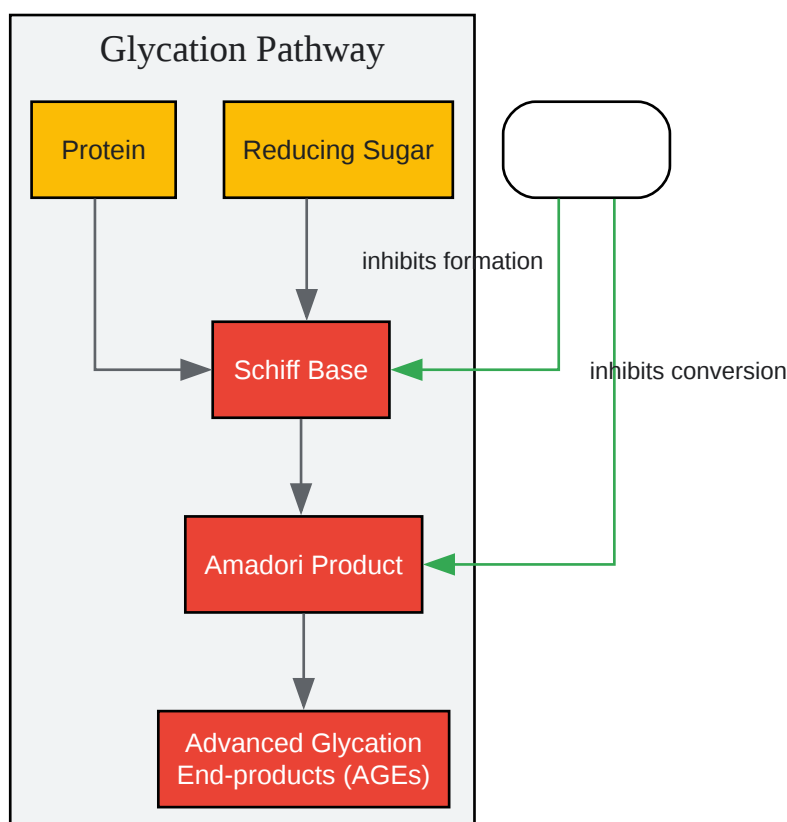


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Caption: Antioxidant mechanisms of L-Anserine.

Anti-glycation Activity

L-Anserine can inhibit the formation of advanced glycation end-products (AGEs), which are implicated in the pathogenesis of various age-related diseases. It is thought to act by trapping reactive carbonyl species and inhibiting the cross-linking of proteins.

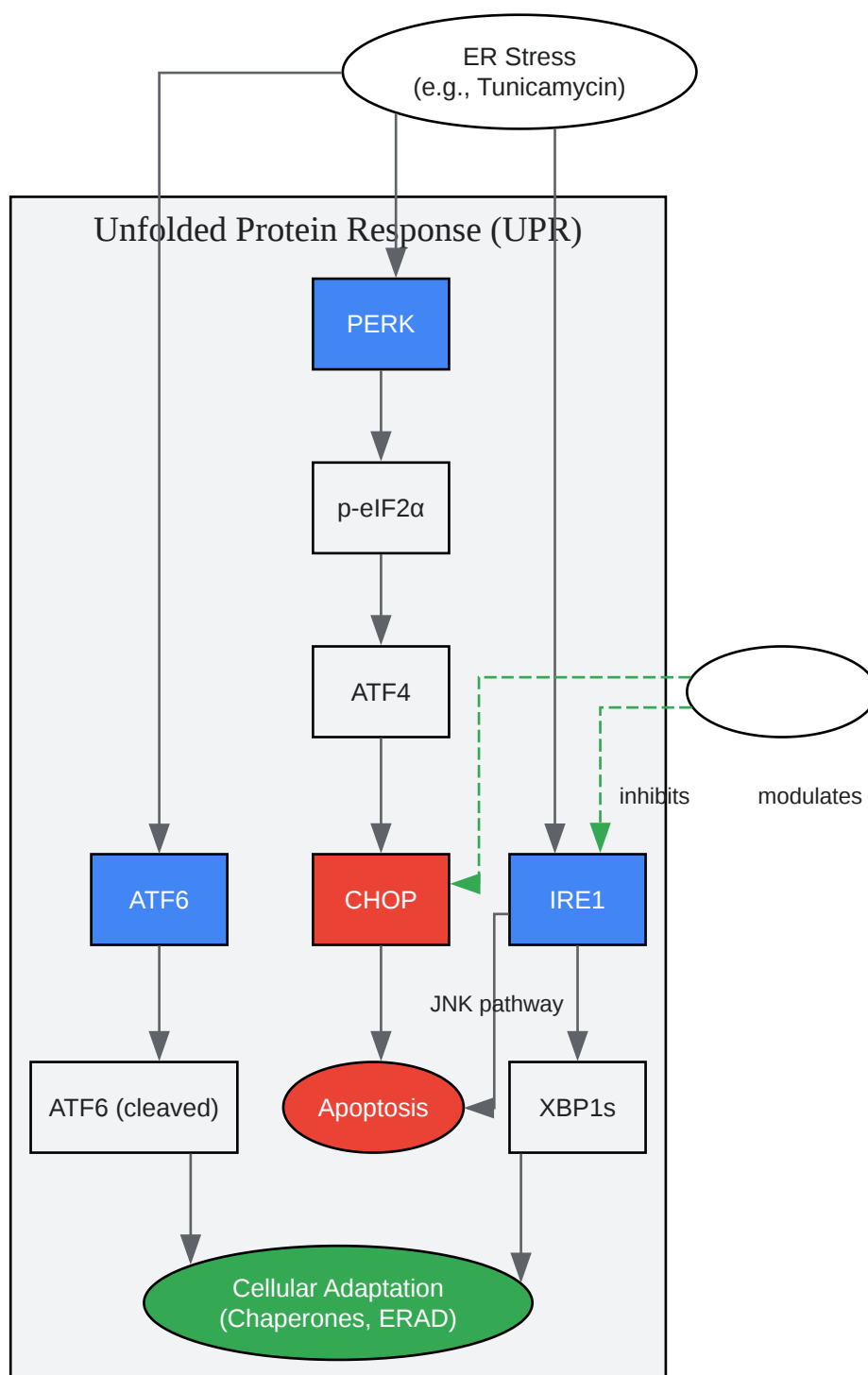


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Caption: L-Anserine's role in inhibiting glycation.

Neuroprotective Effects and the Unfolded Protein Response (UPR)

L-Anserine has been shown to protect neuronal cells from ER stress-induced apoptosis.^[8] While the exact mechanism is still under investigation, it is hypothesized that L-Anserine modulates the Unfolded Protein Response (UPR), a cellular stress response pathway. The UPR is activated in response to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum and is mediated by three main sensor proteins: PERK, IRE1, and ATF6. L-Anserine may promote cell survival by attenuating the pro-apoptotic branches of the UPR.



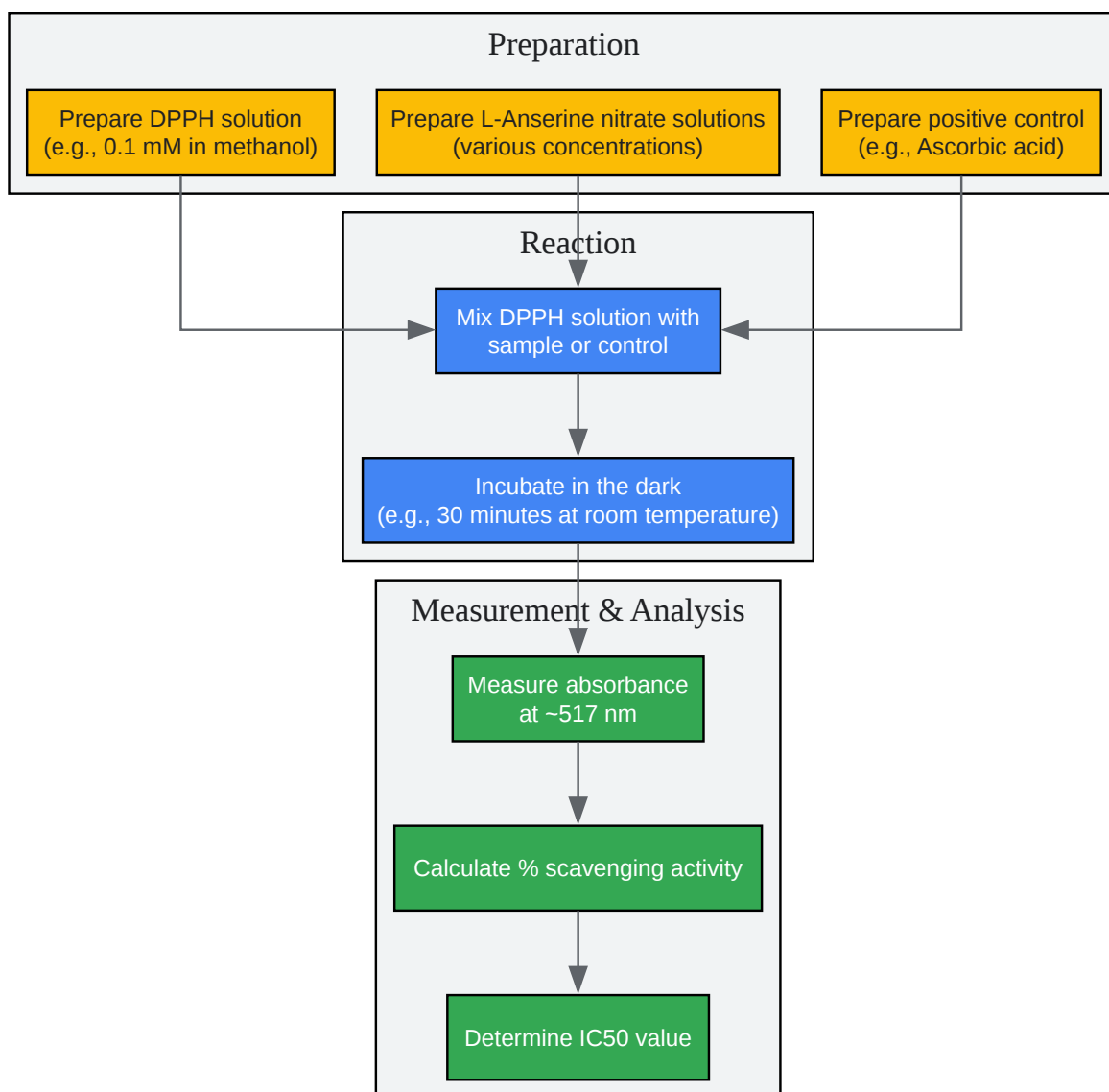
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Caption: Putative neuroprotective mechanism of L-Anserine via UPR modulation.

Experimental Protocols

Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol describes a common method to assess the free radical scavenging activity of **L-Anserine nitrate**.^{[1][9]}



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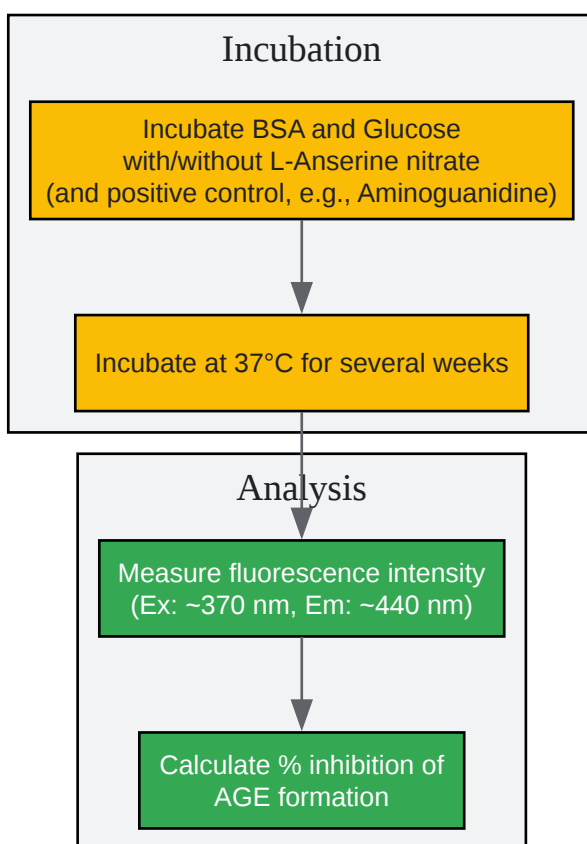
Caption: Workflow for DPPH antioxidant assay.

Procedure:

- Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
- Prepare a series of dilutions of **L-Anserine nitrate** in a suitable solvent.
- In a 96-well plate, add a fixed volume of the DPPH solution to each well.
- Add varying concentrations of the **L-Anserine nitrate** solution to the wells. Include a blank (solvent only) and a positive control (e.g., ascorbic acid).
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance of each well at approximately 517 nm using a microplate reader.
- Calculate the percentage of DPPH radical scavenging activity for each concentration.

In Vitro Anti-glycation Assay (BSA-Glucose Model)

This protocol assesses the ability of **L-Anserine nitrate** to inhibit the formation of fluorescent AGEs.[\[10\]](#)[\[11\]](#)



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Caption: Workflow for in vitro anti-glycation assay.

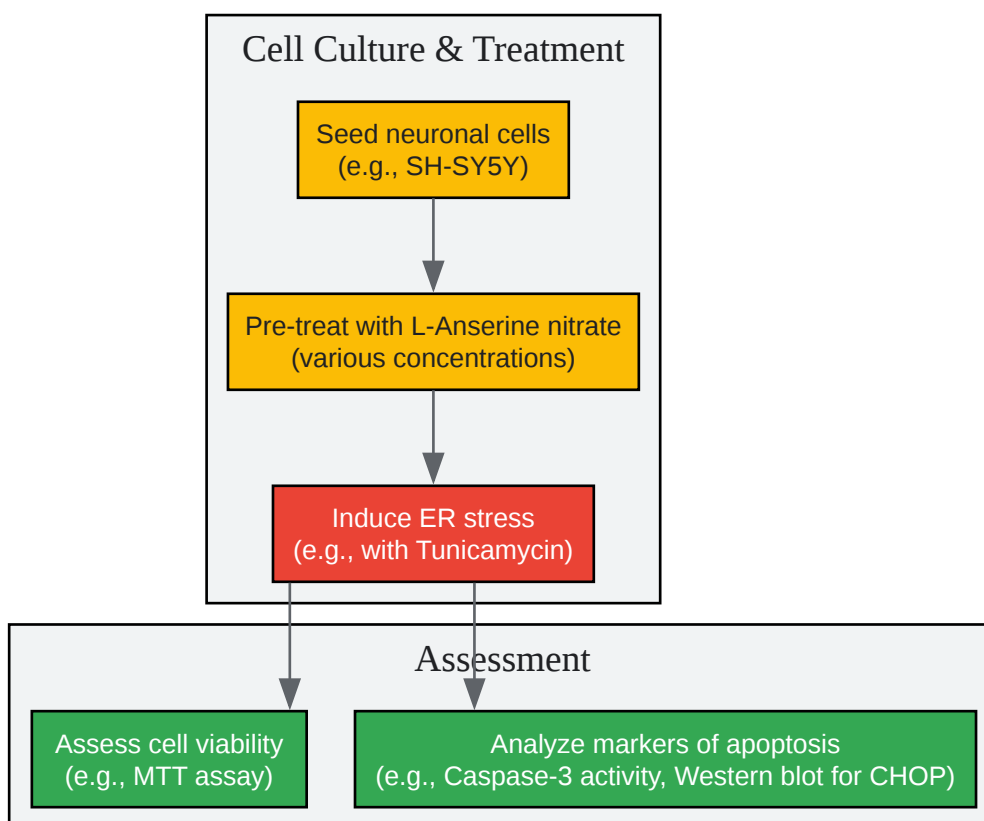
Procedure:

- Prepare solutions of bovine serum albumin (BSA), glucose, and **L-Anserine nitrate** in a phosphate buffer.
- In a series of tubes, mix the BSA and glucose solutions. Add different concentrations of **L-Anserine nitrate** to the experimental tubes. Include a control (BSA and glucose only) and a positive control (e.g., aminoguanidine).
- Incubate the tubes at 37°C for an extended period (e.g., 1-4 weeks).
- At specified time points, measure the fluorescence intensity of each sample using a spectrofluorometer (excitation ~370 nm, emission ~440 nm).

- Calculate the percentage inhibition of AGE formation by **L-Anserine nitrate**.

In Vitro Neuroprotection Assay (ER Stress Model)

This protocol evaluates the protective effect of **L-Anserine nitrate** against ER stress-induced cell death in a neuronal cell line.^{[12][13][14]}



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Caption: Workflow for in vitro neuroprotection assay.

Procedure:

- Culture a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate media.
- Pre-treat the cells with various concentrations of **L-Anserine nitrate** for a specified time.
- Induce ER stress by adding an agent such as tunicamycin to the cell culture medium.

- After the incubation period, assess cell viability using a method like the MTT assay.
- To further investigate the mechanism, analyze markers of apoptosis and the UPR (e.g., caspase-3 activity, expression levels of CHOP, GRP78) by methods such as Western blotting or qPCR.

Conclusion

L-Anserine nitrate is a promising molecule with multifaceted biological activities that warrant further exploration. Its antioxidant, anti-glycation, and neuroprotective properties make it a compelling subject for research in the fields of aging, neurodegeneration, and metabolic diseases. The information and protocols provided in this technical guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing our understanding of this intriguing compound and its therapeutic potential.

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